6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound notable for its role as an inhibitor of checkpoint kinase 1 (Chk1), which is crucial in the DNA damage response pathway. This compound has gained attention in scientific research due to its potential applications in cancer therapy, particularly in enhancing the efficacy of chemotherapy agents by targeting cellular repair mechanisms.
The compound is referenced in various scientific databases and publications, including PubChem and MDPI, which provide detailed chemical data and synthesis methods. It is also commercially available from suppliers like LGC Standards and BenchChem, indicating its relevance in both research and pharmaceutical applications.
This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, a group of heterocyclic compounds characterized by their fused pyrazole and pyrimidine rings. Its structural features include a bromine atom and a piperidine moiety, contributing to its biological activity.
The synthesis of 6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available pyrazole derivatives. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to monitor the reaction progress and characterize the final product.
The molecular formula for 6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine is C15H18BrN7, with a molecular weight of approximately 380.226 g/mol. The structure includes:
The compound can undergo various chemical reactions typical for pyrazolo[1,5-a]pyrimidines:
Reactions involving this compound are often studied using kinetic analysis to determine reaction rates and mechanisms. Computational chemistry methods may also be employed to predict reactivity patterns.
The primary mechanism of action for 6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with checkpoint kinase 1 (Chk1). By inhibiting Chk1:
Studies have shown that this compound exhibits an inhibitory concentration (IC50) of approximately 3 nanomolar against Chk1, highlighting its potency as an inhibitor.
The physical properties include:
Key chemical properties include:
Thermal stability and reactivity under various conditions have been characterized through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-y)pyrazolo[1,5-a]pyrimidin-7-amines are primarily used in:
This compound represents a significant advancement in the field of medicinal chemistry with promising implications for cancer therapy.
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1